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Compound of Interest

Compound Name: 1-Bromononafluorobutane

Cat. No.: B1268199 Get Quote

1-Bromononafluorobutane, also known as perfluorobutyl bromide, is a halogenated alkane

with the chemical formula C₄BrF₉. Its structure consists of a four-carbon chain where all

hydrogen atoms have been replaced by fluorine, with a bromine atom at one terminus. This

high degree of fluorination imparts unique and valuable properties, including high density, low

surface tension, and significant chemical and thermal stability[1][2]. The presence of a reactive

carbon-bromine bond on an otherwise inert perfluoroalkyl chain makes it an essential reagent

for introducing the nonafluorobutyl (C₄F₉) group into a wide range of molecular architectures[1].

The C₄F₉ moiety is of significant interest in drug development and materials science. In

medicinal chemistry, its incorporation can profoundly alter a molecule's pharmacokinetic profile

by enhancing metabolic stability, modulating lipophilicity, and improving bioavailability[3][4][5].

The strong electron-withdrawing nature of the perfluoroalkyl group can also influence the

acidity or basicity of nearby functional groups, impacting target binding interactions[6].

This guide serves as a technical resource, consolidating critical data and providing expert

interpretation to facilitate the effective use of 1-Bromononafluorobutane in research and

development.

Core Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromononafluorobutane is

presented in Table 1. Its high density and volatility are characteristic of short-chain

perfluorinated compounds.
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Property Value Source(s)

CAS Number 375-48-4 [3]

Molecular Formula C₄BrF₉ [3]

Molecular Weight 298.93 g/mol [3]

Appearance Clear, colorless liquid [1]

Boiling Point 43-44 °C [1][2]

Density 1.904 g/mL at 20 °C [1][2]

Chemical Structure CF₃-CF₂-CF₂-CF₂-Br

Synthesis Methodologies
While specific, peer-reviewed laboratory preparations for 1-Bromononafluorobutane are not

widely published, its synthesis can be confidently inferred from established industrial methods

for analogous perfluoroalkyl bromides. The following protocols are based on these proven

methodologies and represent the most probable routes for its preparation.

Protocol 1: Gas-Phase Bromination of 1-
Hydrononafluorobutane
This method is analogous to the industrial synthesis of n-perfluorooctyl bromide and relies on a

high-temperature, gas-phase, free-radical halogenation reaction[7][8].

Reaction: C₄F₉H + Br₂ → C₄F₉Br + HBr

Step-by-Step Methodology:

Apparatus Setup: A tubular reactor, typically made of a corrosion-resistant alloy (e.g., Inconel

or Hastelloy), is packed with an inert material to ensure efficient heat transfer. The reactor is

situated within a high-temperature furnace.

Reagent Preparation: A feed stream of 1-hydrononafluorobutane (C₄F₉H) gas and a separate

feed stream of bromine (Br₂) vapor are prepared. An inert carrier gas, such as nitrogen, may

be used as a diluent to control reaction kinetics[7].
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Reaction Execution: The gaseous reactants are introduced into the pre-heated reactor. The

key parameters are:

Temperature: 450 °C to 520 °C (Optimal range is typically 470-510 °C)[7][8].

Molar Ratio: Br₂ / C₄F₉H ratio is maintained between 0.5 and 2.5[7].

Contact Time: 5 to 60 seconds[7].

Product Collection & Purification: The gaseous effluent from the reactor is passed through a

series of condensers. The initial condenser, cooled with water, will liquefy the C₄F₉Br product

and any unreacted C₄F₉H. Subsequent cold traps can capture any remaining volatile

components.

Work-up: The condensed liquid is washed with an aqueous solution of a reducing agent

(e.g., sodium bisulfite) to remove unreacted bromine, followed by washing with water and

drying over an anhydrous agent (e.g., MgSO₄).

Final Purification: Fractional distillation is employed to separate the final 1-
Bromononafluorobutane product from any remaining starting material or byproducts.

Causality and Expertise: The high temperatures are necessary to initiate the homolytic

cleavage of bromine (Br₂ → 2 Br•), generating the bromine radicals required for the free-radical

chain reaction. The perfluoroalkyl chain is exceptionally stable under these conditions. This

method avoids the formation of toxic byproducts like perfluoroisobutylene (PFIB), which can be

a concern in other fluorination/bromination routes, making the product suitable for high-purity

applications, including medical precursors[7].
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Figure 1: Free-radical chain mechanism for gas-phase bromination.

Protocol 2: Halogen Exchange from 1-
Iodononafluorobutane
This method involves the displacement of iodine from a perfluoroalkyl iodide using a bromide

salt, often with a copper catalyst. This is a common transformation in organofluorine

chemistry[9].

Reaction: C₄F₉I + CuBr → C₄F₉Br + CuI

Step-by-Step Methodology:

Reagent Preparation: In a sealed, heavy-walled glass reaction vessel (bomb tube), finely

ground, anhydrous copper(I) bromide (CuBr) is added.

Reaction Setup: The vessel is purged with an inert gas (e.g., Argon or Nitrogen). 1-

Iodononafluorobutane (C₄F₉I) is then added. A molar excess of CuBr (e.g., 3 equivalents) is

typically used to drive the reaction to completion[9].

Reaction Execution: The vessel is securely sealed and heated in an oven or heating mantle

with vigorous shaking or stirring.
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Temperature: 240 °C to 250 °C[9].

Time: 48-50 hours[9].

Product Isolation: After cooling, the reaction vessel is carefully opened. The volatile product

is isolated directly from the reaction solids by vacuum distillation, collecting the distillate in a

cold trap.

Purification: The collected distillate can be further purified by fractional distillation if

necessary to remove any unreacted C₄F₉I.

Causality and Expertise: This is a Finkelstein-type halogen exchange reaction. Perfluoroalkyl

iodides are more reactive than their bromide counterparts, making the substitution

thermodynamically favorable. The use of a sealed vessel is critical due to the volatility of the

reactants and products at the high temperatures required for the reaction. Anhydrous

conditions are essential to prevent side reactions.

Reactivity and Synthetic Applications
The synthetic utility of 1-Bromononafluorobutane stems from the polarity and relative

weakness of the C-Br bond compared to the C-F bonds. The strong electron-withdrawing effect

of the C₄F₉ group makes the α-carbon electron-deficient and susceptible to nucleophilic attack,

while also facilitating the formation of perfluoroalkyl radicals or organometallic species.

Formation of Perfluoroalkyl Grignard Reagents
Perfluoroalkyl Grignard reagents are valuable intermediates, though their preparation and

stability can be challenging compared to conventional Grignard reagents[10]. They typically

require a metal-halogen exchange reaction rather than direct insertion of magnesium.

Reaction: C₄F₉Br + i-PrMgCl → C₄F₉MgCl + i-PrBr

Step-by-Step Methodology:

Apparatus: All glassware must be rigorously dried, and the reaction must be conducted

under a strictly inert atmosphere (Argon or Nitrogen).
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Execution: A solution of 1-Bromononafluorobutane in an anhydrous ether solvent (e.g.,

diethyl ether or THF) is cooled to a low temperature (typically -78 °C).

A solution of a hydrocarbon Grignard reagent, such as isopropylmagnesium chloride (i-

PrMgCl), is added dropwise to the cooled solution.

The resulting C₄F₉MgCl reagent is not isolated but used immediately in subsequent

reactions with electrophiles (e.g., aldehydes, ketones, CO₂)[10][11].

Causality and Expertise: Direct insertion of magnesium into the C-Br bond is often inefficient for

perfluoroalkyl bromides. The metal-halogen exchange with a more basic Grignard reagent (like

i-PrMgCl) is a more reliable method. The low temperature is critical to prevent the

decomposition of the perfluoroalkyl Grignard reagent, which can readily undergo α- or β-

elimination.

1-Bromononafluorobutane

C4F9MgCl
(Perfluorobutyl Grignard)

+ iPrMgCl
- iPrBr, THF, -78°C

Isopropylmagnesium
Chloride Perfluoroalkylated

Product

+ Electrophile

Electrophile
(e.g., R2C=O, CO2)

Click to download full resolution via product page

Figure 2: Workflow for the formation and use of perfluorobutyl Grignard reagents.

Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions are a powerful tool for forming C-C bonds and introducing

perfluoroalkyl groups onto various substrates, including aromatic and alkynyl systems[1][12]

[13].

Example Reaction: Perfluoroalkylation of an Aryl Iodide Ar-I + C₄F₉Br → Ar-C₄F₉

Step-by-Step Methodology (Illustrative):
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Reaction Setup: In an inert atmosphere glovebox or Schlenk line, a reaction vessel is

charged with a copper(I) salt (e.g., CuCl), a ligand (e.g., 1,10-phenanthroline), the aryl iodide

substrate, and a suitable solvent (e.g., DMPU)[5].

Reagent Addition: 1-Bromononafluorobutane is added, followed by a base if required for

the specific mechanism (e.g., for deprotonation of a 1H-perfluoroalkane precursor)[5].

Execution: The reaction mixture is heated to the required temperature (e.g., 60-120 °C) and

stirred for several hours until completion is indicated by TLC or GC-MS analysis.

Work-up: The reaction is cooled, diluted with an organic solvent, and washed with aqueous

ammonium chloride and brine. The organic layer is dried and concentrated.

Purification: The crude product is purified by column chromatography to yield the

perfluoroalkylated arene.

Causality and Expertise: The copper catalyst facilitates the cross-coupling through a series of

oxidative addition and reductive elimination steps. The choice of ligand is crucial for stabilizing

the copper intermediates and promoting the desired reaction pathway. These methods provide

a direct route to incorporating the C₄F₉ group, which is often more efficient and functional-

group tolerant than multi-step classical methods.

Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of 1-
Bromononafluorobutane. The following sections describe the expected analytical data and a

robust protocol for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for assessing the purity and confirming the molecular weight

of this volatile compound.

Recommended Analytical Protocol:

Instrumentation: An Agilent 7890 GC coupled with a 7010 triple quadrupole mass

spectrometer, or equivalent[12].
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Column: Agilent DB-624MS (30 m × 0.25 mm, 1.4 μm film) or similar mid-polarity column

suitable for volatile halogenated compounds[1][12].

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Injection: 1 μL of a dilute solution (e.g., in ethyl acetate or 1,1,2-trichlorotrifluoroethane) using

a split injection mode (e.g., 50:1 split ratio)[1]. Injector temperature: 250 °C.

Oven Program:

Initial temperature: 40 °C, hold for 3 minutes.

Ramp: 10 °C/min to 150 °C.

Hold for 2 minutes.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring

(SIM) for quantification[1][5].

Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.

Expected Mass Spectrum Interpretation:

Molecular Ion (M⁺): A characteristic pair of peaks will be observed for the molecular ion due

to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see

peaks at m/z 298 ([C₄F₉⁷⁹Br]⁺) and m/z 300 ([C₄F₉⁸¹Br]⁺) in a roughly 1:1 intensity ratio[14]

[15][16]. The absence or weakness of these peaks is common due to facile fragmentation.

Key Fragments:

[M - Br]⁺: A prominent peak at m/z 219, corresponding to the loss of the bromine atom,

forming the stable [C₄F₉]⁺ cation. This is often the base peak.
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[C₃F₇]⁺: A peak at m/z 169, resulting from the cleavage of a C-C bond.

[C₂F₅]⁺: A peak at m/z 119.

[CF₃]⁺: A strong peak at m/z 69.
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Figure 3: Predicted EI Mass Spectrum fragmentation pattern for C₄F₉Br.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for structural confirmation. As there are no protons, ¹H NMR is not

applicable. ¹⁹F and ¹³C NMR are the key techniques.

Predicted ¹⁹F NMR Spectrum (Referenced to CFCl₃ at 0 ppm): The spectrum will show four

distinct signals corresponding to the four chemically non-equivalent fluorine environments.

-CF₂Br (α-position): Expected around -60 to -70 ppm. This signal will appear as a triplet due

to coupling with the adjacent CF₂ group (²JFF).

-CF₂- (β-position): Expected around -122 to -126 ppm. This signal will be a complex multiplet

(triplet of triplets or quintet) due to coupling with both the α-CF₂ and γ-CF₂ groups.

-CF₂- (γ-position): Expected around -124 to -128 ppm. This signal will appear as a multiplet

(quartet or triplet of triplets) due to coupling with the β-CF₂ and terminal CF₃ groups.
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-CF₃ (δ-position): Expected around -81 to -85 ppm. This signal will appear as a triplet due to

coupling with the adjacent γ-CF₂ group (³JFF).

Causality and Expertise: The chemical shifts are influenced by shielding/deshielding effects.

The terminal -CF₃ group is typically the most shielded (furthest upfield after the α-carbon),

while the -CF₂Br group is significantly deshielded (downfield) by the bromine atom[4][17]. The

splitting patterns arise from through-bond scalar coupling (J-coupling) between adjacent

fluorine nuclei (typically ²JFF > ³JFF).

Predicted ¹³C NMR Spectrum: The spectrum will show four signals, all split into complex

multiplets due to strong one-bond and two-bond C-F coupling (¹JCF and ²JCF).

CF₂Br: Expected around 95-110 ppm, appearing as a triplet due to ¹JCF coupling.

CF₂ groups: Expected in the range of 105-120 ppm, appearing as complex triplets.

CF₃: Expected around 115-125 ppm, appearing as a quartet due to ¹JCF coupling.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by very strong C-F stretching absorptions.

C-F Stretch: A series of very strong, broad absorption bands in the region of 1100-1300

cm⁻¹. This is the most characteristic feature of any perfluorinated compound.

C-Br Stretch: A weaker absorption in the fingerprint region, expected around 550-750 cm⁻¹.

Absence of C-H: Notably, there will be a complete absence of C-H stretching bands around

2850-3000 cm⁻¹.

Safety, Handling, and Disposal
As a professional in a research environment, adherence to strict safety protocols is paramount.

5.1. Hazard Identification 1-Bromononafluorobutane is classified as a hazardous substance.

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and

may cause respiratory irritation (H335)[3].
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Signal Word: Warning[3].

5.2. Safe Handling Protocol

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid

inhalation of vapors.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are

compatible with halogenated organic compounds.

Respiratory Protection: Not typically required when used in a fume hood. If there is a risk

of exposure outside of a hood, use a respirator with an appropriate organic vapor

cartridge.

General Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash

hands thoroughly after handling. Keep away from heat and open flames.

5.3. Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away

from incompatible materials such as strong oxidizing agents.

5.4. Disposal 1-Bromononafluorobutane is a per- and polyfluoroalkyl substance (PFAS).

Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Current EPA Guidance: The EPA's interim guidance on PFAS disposal suggests that

permitted hazardous waste landfills or thermal treatment (incineration) under specific

conditions are currently viable options.

Procedure: Collect waste material in a designated, labeled, and sealed container. Do not

dispose of it down the drain. Arrange for pickup by a licensed hazardous waste disposal

company.

Conclusion
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1-Bromononafluorobutane (CAS 375-48-4) is a specialized reagent with significant potential

in advanced organic synthesis, particularly for applications in drug discovery and material

science. Its value lies in its ability to efficiently deliver the robust and influential nonafluorobutyl

group into target molecules. Understanding its synthesis, reactivity, and analytical profile is key

to leveraging its unique properties. This guide provides the foundational knowledge and

practical protocols necessary for scientists to confidently and safely incorporate this powerful

building block into their research and development workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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